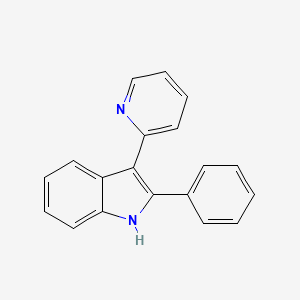

2-Phenyl-3-(pyridin-2-yl)-1h-indole

Description

Properties

IUPAC Name |

2-phenyl-3-pyridin-2-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-2-8-14(9-3-1)19-18(17-12-6-7-13-20-17)15-10-4-5-11-16(15)21-19/h1-13,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKSDONQUJLCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301814 | |

| Record name | 2-phenyl-3-(pyridin-2-yl)-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91025-04-6 | |

| Record name | 2-Phenyl-3-(2-pyridinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91025-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 146505 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091025046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC146505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenyl-3-(pyridin-2-yl)-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole, 2-phenyl-3-(2-pyridinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(pyridin-2-yl)-1H-indole typically involves the construction of the indole ring followed by the introduction of the phenyl and pyridinyl groups. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. Subsequent functionalization steps introduce the pyridin-2-yl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-(pyridin-2-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic aromatic substitution can occur on both the indole and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinonoid derivatives.

Reduction: Dihydroindole derivatives.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Phenyl-3-(pyridin-2-yl)-1H-indole has shown significant promise in drug discovery due to its bioactive properties.

Biological Activities:

- Anticancer Properties: Studies have demonstrated that derivatives of this compound exhibit potent anticancer activity against various cancer cell lines, including breast and lung carcinomas. For instance, certain derivatives have been reported to inhibit tumor growth effectively through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Activity: The compound has been investigated for its antibacterial effects against resistant strains such as MRSA and VRE. Mechanistically, it inhibits bacterial topoisomerase IV and DNA gyrase enzymes .

| Pathogen | Activity | Mechanism | Reference |

|---|---|---|---|

| MRSA | Effective | Topoisomerase IV inhibition | |

| VRE | Effective | DNA gyrase inhibition |

Material Science

In material science, this compound is utilized in the development of organic semiconductors and fluorescent dyes due to its high electron mobility and thermal stability.

Applications:

- Organic Electronics: The compound serves as a building block for organic light-emitting diodes (OLEDs) and photovoltaic devices.

| Material Type | Properties | Use Case |

|---|---|---|

| Organic Semiconductors | High electron mobility | OLEDs |

| Fluorescent Dyes | High photoluminescence | Biological imaging |

Case Study 1: Anticancer Activity

A study conducted by Dhaneesh et al. highlighted the anticancer potential of various derivatives of this compound. The research demonstrated that specific modifications to the indole structure enhanced cytotoxicity against cancer cells, suggesting a structure–activity relationship that could guide future drug design efforts .

Case Study 2: Antimicrobial Efficacy

Research by Kim et al. focused on the antimicrobial properties of this compound against resistant bacterial strains. The study found that certain derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with existing antibiotics, indicating potential for therapeutic applications in treating resistant infections .

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(pyridin-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole and pyridine moieties can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substitution Position: Unlike derivatives with substitutions at C5 (e.g., 5-chloro or pyrimidinylamino groups), the 2-phenyl-3-pyridinyl substitution in the target compound optimizes steric and electronic effects for planar interactions with biological targets .

- Conjugation Effects: Compounds like 3a (from ) feature extended conjugated dienes, altering UV-Vis absorption and redox properties compared to the non-conjugated target compound .

Physicochemical Properties

- Thermal Stability : The target compound’s high boiling point (462.4°C) suggests robustness in high-temperature applications, unlike aldehyde-containing derivatives prone to degradation .

- Density/Polarity : Lower density (1.197 g/cm³) compared to halogenated analogs (e.g., ~1.3 g/cm³ for chlorinated indoles) indicates reduced molecular packing efficiency .

Biological Activity

2-Phenyl-3-(pyridin-2-yl)-1H-indole is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by case studies and relevant data.

Chemical Structure and Synthesis

The chemical formula for this compound is with a molecular weight of 270.3 g/mol. The compound features an indole ring fused with a pyridine moiety, which contributes to its diverse chemical reactivity and potential biological activity.

Synthesis Methods:

- Fischer Indole Synthesis: A common method where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core.

- Functionalization: Subsequent steps involve the introduction of the pyridin-2-yl group through electrophilic substitution reactions.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it inhibits cell growth in HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines.

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| HeLa | 5.6 | Significant growth inhibition |

| A549 | 4.3 | Moderate cytotoxicity |

| MDA-MB-231 | 6.8 | Notable antiproliferative effect |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism through which this compound exerts its biological effects is believed to involve:

- Interaction with Enzymes: The compound may bind to specific enzymes or receptors, altering their activity.

- Induction of Apoptosis: It has been observed to promote apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

-

Study on Antiproliferative Activity:

In a recent study, the compound was evaluated for its antiproliferative effects on multiple cancer cell lines. The results indicated that modifications in the structure significantly enhanced its activity, particularly when hydroxyl groups were introduced into the pyridine ring, leading to lower IC50 values. -

Mechanistic Insights:

Further investigations revealed that the compound's ability to engage in π-π stacking interactions and hydrogen bonding with cellular targets enhances its biological efficacy. Molecular docking studies confirmed these interactions with key proteins involved in cancer progression.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Core Structure | Biological Activity |

|---|---|---|

| 2-(Pyridin-2-yl)thiazolidin-4-one | Thiazolidinone | Moderate anticancer activity |

| 2-(Pyridin-2-yl)pyrimidine | Pyrimidine | Limited antiproliferative effects |

This comparison highlights the distinctiveness of this compound due to its dual aromatic system, which contributes to its enhanced biological activities.

Q & A

Q. What are the common synthetic methodologies for 2-Phenyl-3-(pyridin-2-yl)-1H-indole, and how do their yields compare?

- Methodological Answer : The compound can be synthesized via [4+1] annulation of aminobenzyl phosphonium salts with acrylaldehydes, yielding ~91% under optimized conditions (PE:EA = 10:1 solvent ratio) . Alternatively, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing pyridinyl groups, with yields ranging from 77–83% depending on ligand systems (e.g., BINAP or PPh₃) and reaction temperatures (85–115°C) . Multi-step protocols may involve sequential annulation, deprotection, and functionalization to achieve the final structure.

Q. Table 1. Comparison of Synthetic Methods

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| [4+1] Annulation | 91% | PE:EA = 10:1, silica gel | |

| Pd-Catalyzed Coupling | 77–83% | BINAP/PPh₃, 85–115°C |

Q. How is structural characterization performed for this compound?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for resolving bond lengths, angles, and stereochemistry . Complementary techniques include:

- ¹H/¹³C NMR : Assign peaks using δ 7.0–8.5 ppm for aromatic protons and pyridinyl signals.

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ calcd for C₁₉H₁₅N₂: 279.1234) .

- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).

Q. What preliminary biological screening assays are recommended?

- Methodological Answer :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., A549 lung cancer cells) with IC₅₀ determination .

- Receptor Binding : Screen for α7-nicotinic acetylcholine receptor (α7-nAChR) affinity via competitive binding assays using [³H]MLA as a radioligand .

- Solubility Testing : Measure logP values via shake-flask method (e.g., 39.9 µg/mL at pH 7.4) to guide formulation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Standardize protocols by:

- Using isogenic cell lines to control for genetic drift.

- Validating receptor binding with orthogonal methods (e.g., SPR vs. radioligand assays) .

- Comparing structural analogs (e.g., 2-methyl-3-(pyridin-2-yl) derivatives) to isolate substituent effects .

Q. What strategies optimize this compound as a PET radioligand for neurological targets?

- Methodological Answer :

- Isotopic Labeling : Incorporate ¹¹C via methylation of precursors (e.g., [¹¹C]CH₃I), achieving ~30% radiochemical yield and >99% purity .

- Blood-Brain Barrier (BBB) Penetration : Modify logP (target 2–3) by introducing fluorinated groups or reducing H-bond donors.

- In Vivo Validation : Perform biodistribution studies in mice, quantifying brain uptake (%ID/g) and blocking with cold competitors to confirm specificity .

Q. How can computational modeling enhance understanding of its mechanism?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to α7-nAChR, focusing on π-π stacking between indole/pyridinyl groups and receptor aromatic residues .

- MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., 100 ns trajectories) using GROMACS .

- QSAR : Corrogate substituent effects (e.g., methyl vs. phenyl) on bioactivity using MOE or Schrödinger .

Q. What challenges arise in crystallographic refinement of this compound?

- Methodological Answer :

- Disorder Handling : For flexible pyridinyl or phenyl groups, apply SHELXL restraints (e.g., DFIX, SIMU) to model thermal motion .

- Twinned Data : Use HKLF5 format in SHELXL to refine against twinned datasets (e.g., merohedral twins) .

- High-Resolution Limits : For data with d_min > 0.8 Å, prioritize anisotropic refinement of non-H atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.